

# Application Note: Flow Cytometry Analysis of Apoptosis Induced by a CRBN Modulator

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## Compound of Interest

Compound Name: CRBN modulator-1

Cat. No.: B8175918

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## Introduction

Cereblon (CRBN) is a substrate receptor of the CUL4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3][4] This complex is pivotal in the ubiquitin-proteasome system, which mediates the degradation of specific cellular proteins. A class of small molecules known as CRBN modulators can alter the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent degradation of proteins not normally targeted by this complex, referred to as neosubstrates.[5] This targeted protein degradation has emerged as a promising therapeutic strategy in oncology.

One such CRBN modulator, CC-885, has been shown to induce the degradation of the translation termination factor GSPT1. The depletion of GSPT1 is cytotoxic to cancer cells and induces apoptosis. This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with a CRBN modulator, using "**CRBN modulator-1**" as an exemplary compound that functions similarly to CC-885. The protocol utilizes flow cytometry with Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

## Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.

Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA. By using Annexin V and PI in combination, it is possible to distinguish between different cell populations:

- Annexin V- / PI-: Live, healthy cells.
- Annexin V+ / PI-: Early apoptotic cells.
- Annexin V+ / PI+: Late apoptotic or necrotic cells.
- Annexin V- / PI+: Necrotic cells (less common population).

## Materials and Reagents

- **"CRBN modulator-1"** (or a similar compound like CC-885)
- Cancer cell line of interest (e.g., a human myeloid leukemia cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (or similar kit containing Annexin V, Propidium Iodide, and Binding Buffer)
- Flow cytometer
- Microcentrifuge tubes
- Cell culture plates (e.g., 6-well plates)

## Experimental Protocols

## Cell Culture and Treatment

- Seed the cancer cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
- Allow the cells to adhere and grow for 24 hours (for adherent cells) or stabilize (for suspension cells).
- Prepare a stock solution of "**CRBN modulator-1**" in a suitable solvent (e.g., DMSO).
- Treat the cells with varying concentrations of "**CRBN modulator-1**" (e.g., 0, 1, 5, 10, 50, 100 nM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

## Cell Staining with Annexin V and Propidium Iodide

This protocol is adapted from standard Annexin V and PI staining procedures.

- Cell Harvesting:
  - Suspension cells: Gently collect the cells from each well into microcentrifuge tubes.
  - Adherent cells: Aspirate the culture medium (which may contain apoptotic floating cells and should be collected), wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Combine the detached cells with the collected medium.
- Centrifuge the cell suspensions at 300 x g for 5 minutes.
- Carefully aspirate the supernatant and wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a new microcentrifuge tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide to each tube.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400  $\mu$ L of 1X Binding Buffer to each tube.

- Analyze the samples by flow cytometry within one hour.

## Flow Cytometry Analysis

- Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI.
- Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to define the cell population of interest.
- Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants for analysis.
- Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) per sample.
- Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

## Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of "**CRBN modulator-1**" over time.

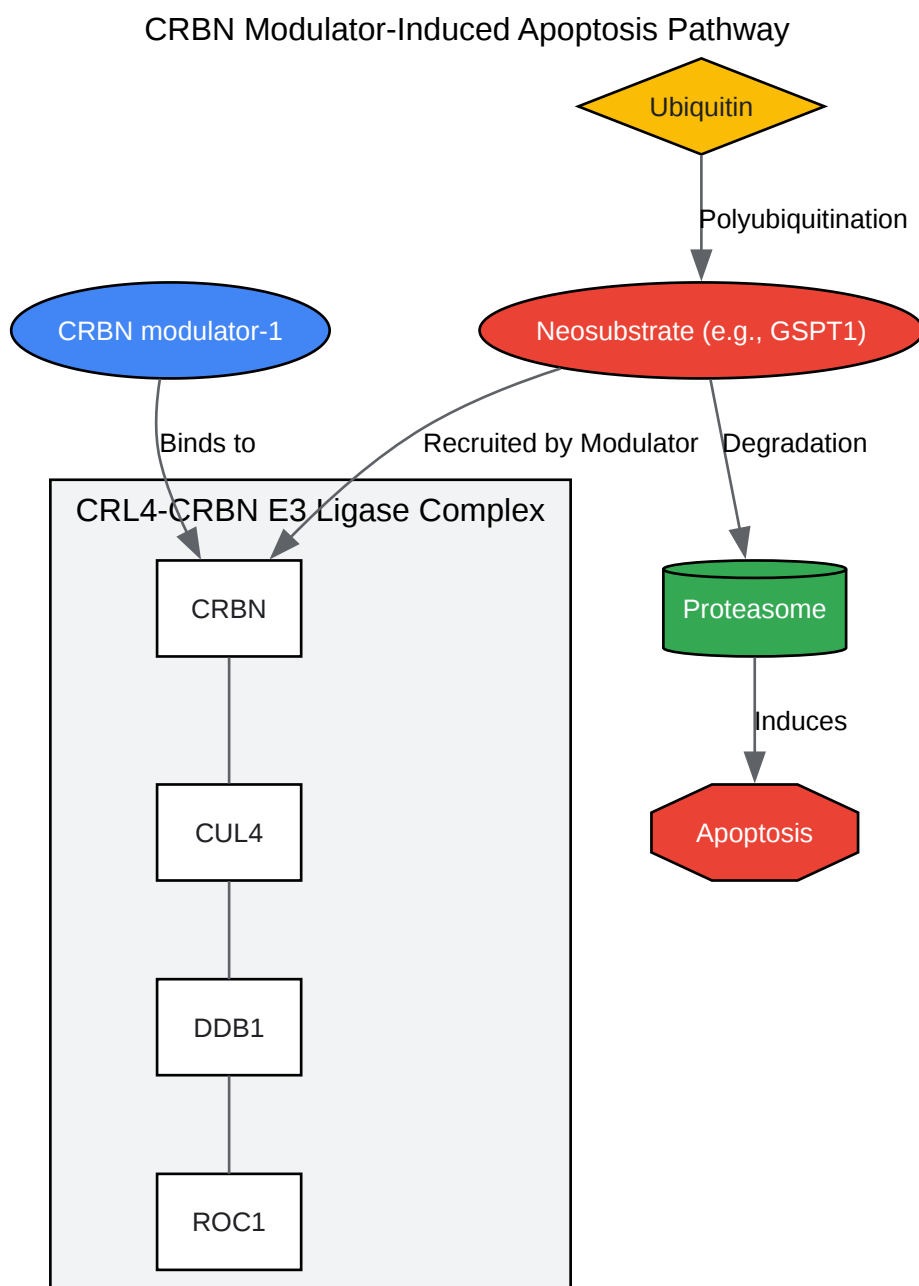
Table 1: Percentage of Apoptotic Cells after Treatment with "**CRBN modulator-1**" for 48 hours.

| "CRBN modulator-1" (nM) | % Live Cells<br>(Annexin V- / PI-) | % Early Apoptotic<br>Cells (Annexin V+ / PI-) | % Late<br>Apoptotic/Necrotic<br>Cells (Annexin V+ / PI+) |
|-------------------------|------------------------------------|---|--|
| 0 (Vehicle)             | 95.2 ± 2.1                         | 2.5 ± 0.8                                     | 2.3 ± 0.5  |
| 1                       | 88.7 ± 3.5                         | 6.8 ± 1.2                                     | 4.5 ± 0.9  |
| 5                       | 75.4 ± 4.2                         | 15.3 ± 2.5                                    | 9.3 ± 1.8  |
| 10                      | 60.1 ± 5.1                         | 25.6 ± 3.1                                    | 14.3 ± 2.2   |
| 50                      | 35.8 ± 6.3                         | 40.2 ± 4.5                                    | 24.0 ± 3.7   |
| 100                     | 15.2 ± 4.8                         | 55.7 ± 5.9                                    | 29.1 ± 4.1   |

Data are presented as mean ± standard deviation from three independent experiments.

## Visualizations

### Signaling Pathway

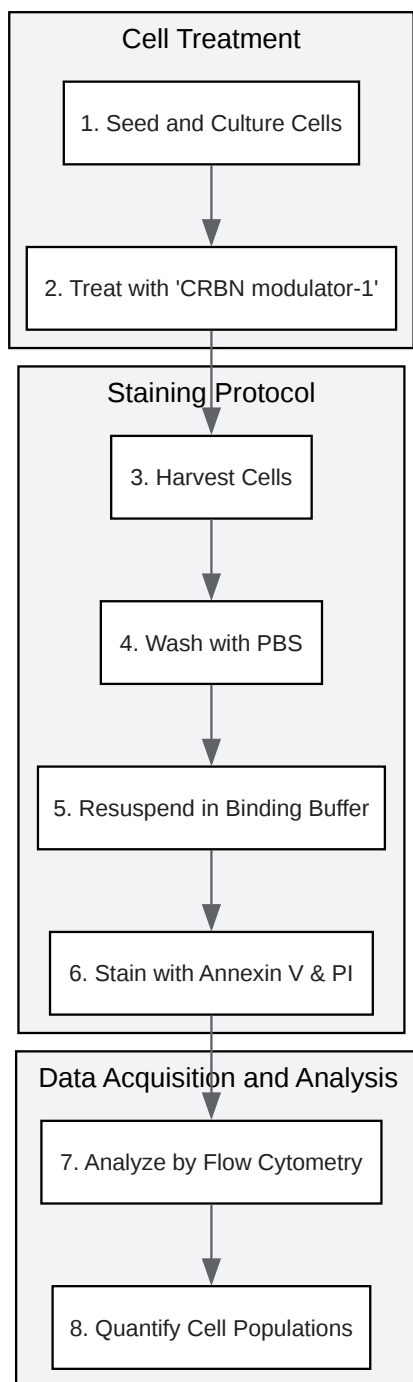


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Caption: **CRBN modulator-1** binds to CRBN, inducing the recruitment and subsequent degradation of a neosubstrate, leading to apoptosis.

## Experimental Workflow

### Flow Cytometry Analysis Workflow



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Caption: Workflow for the analysis of apoptosis by flow cytometry after treatment with "CRBN modulator-1".

## Conclusion

This application note provides a comprehensive protocol for assessing apoptosis induced by a CRBN modulator using Annexin V and PI staining followed by flow cytometry. This method allows for the reliable quantification of live, early apoptotic, and late apoptotic/necrotic cell populations, providing valuable insights into the mechanism of action of novel CRBN-targeting compounds. The presented workflow and data analysis framework can be adapted for various cell types and CRBN modulators in drug discovery and development.

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